molecular formula C19H20N4O2 B6687385 2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone

2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B6687385
M. Wt: 336.4 g/mol
InChI Key: WBBXWGVJEVFKPA-KRWDZBQOSA-N
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Description

2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is a complex organic compound featuring a naphthalene ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click reaction”. The reaction involves an azide and an alkyne to form the triazole ring under mild conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazole precursor is replaced by the pyrrolidine moiety.

    Formation of the Naphthalen-2-yloxy Group: This step involves the etherification of a naphthol derivative with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The triazole ring is known for its bioactivity, and the compound could be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In materials science, the compound can be used in the design of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its structural features make it a candidate for the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking transition states. The naphthalene and pyrrolidine rings may contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone: A closely related compound with similar structural features but different substitution patterns.

    2-naphthalen-2-yloxy-1-[(2R)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone: The enantiomer of the compound , which may exhibit different biological activities.

    Naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)piperidin-1-yl]ethanone: A compound with a piperidine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.

Uniqueness

The unique combination of the naphthalene, triazole, and pyrrolidine rings in 2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone provides a distinct set of chemical and biological properties

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(23-10-3-6-17(23)13-22-11-9-20-21-22)14-25-18-8-7-15-4-1-2-5-16(15)12-18/h1-2,4-5,7-9,11-12,17H,3,6,10,13-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXWGVJEVFKPA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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